molecular formula C13H14ClNO3 B186916 ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate CAS No. 351073-97-7

ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate

Cat. No. B186916
M. Wt: 267.71 g/mol
InChI Key: DIVVAQYRKSZEEW-UHFFFAOYSA-N
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Description

“Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate” is a chemical compound. It is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13ClO4/c1-3-17-13(16)12-7(2)10-9(18-12)5-4-8(6-15)11(10)14/h6H,3-5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate” is 268.7 . It is a solid at room temperature . The InChI key for this compound is GECMCNWALPGVMC-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis of Indole Derivatives : Research by Pete, Parlagh, and Tőke (2003) describes the synthesis of ethyl 5-formyl-1H-indole-2-carboxylates, a new synthetic intermediate. Their study involves transforming sulfomethyl groups to formyl function and elaborates on the use of ethyl 5-chloromethyl-1H-indole-2-carboxylates and their hydrolysis and oxidation to aldehydes (Pete, Parlagh, & Tőke, 2003).

  • Facile Synthesis of Formyl-Indole-Carboxylates : A similar study by Pete, Szöllösy, and Szokol (2006) outlines the synthesis of ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, detailing the transformation of sulfomethyl groups to formyl functions (Pete, Szöllösy, & Szokol, 2006).

  • Synthesis of 1H-Pyrazole-3-Carboxylates : Potopnyk, Matiichuk, and Obushak (2017) investigated the synthesis of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates, exploring their transformation into bipyrazole derivatives (Potopnyk, Matiichuk, & Obushak, 2017).

  • Oxazinoindole Derivatives Synthesis : Mayer, Mérour, Joseph, and Guillaumet (2002) researched the synthesis of ethyl 2,3,4,6-tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives, exploring their potential for creating tetracyclic compounds (Mayer, Mérour, Joseph, & Guillaumet, 2002).

  • Photochromism of Pyrazole Derivatives : Yokoyama et al. (2004) studied the coloration properties of ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate under light irradiation, noting its applications in photochemical transformations (Yokoyama et al., 2004).

  • Preparation of Naphthyridine Derivatives : Kiely (1991) explored the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, involving the masking and regeneration of double bonds, which can be related to the synthesis of similar indole derivatives (Kiely, 1991).

  • Synthesis of Indole-2-Carboxylates : Cucek and Verček (2008) focused on the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, examining their reactivity and transformation into different derivatives (Cucek & Verček, 2008).

Future Directions

The future directions for research on “ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate” and similar indole derivatives could involve further exploration of their synthesis methods, biological activity, and potential applications in medicine and other fields .

properties

IUPAC Name

ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-3-18-13(17)12-7(2)10-9(15-12)5-4-8(6-16)11(10)14/h6,15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVVAQYRKSZEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCC(=C2Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354865
Record name ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate

CAS RN

351073-97-7
Record name ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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